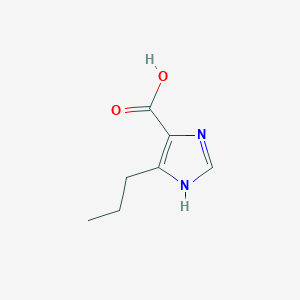
5-Propyl-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a propyl group attached to the nitrogen at position 5 and a carboxylic acid group at position 4. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes that ensure high yield and purity. For example, the hydrolysis of specific raw materials followed by intramolecular cyclization can produce the desired compound with high purity . The use of organic solvents and alkaline aqueous solutions helps in removing impurities and achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Propyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid, while reduction can produce 5-propyl-1H-imidazole-4-methanol.
Wissenschaftliche Forschungsanwendungen
5-Propyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Propyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the propyl group at position 5, resulting in different chemical and biological properties.
2-Propyl-1H-imidazole-4-carboxylic acid: The propyl group is attached at position 2 instead of position 5, leading to variations in reactivity and applications.
4,5-Imidazoledicarboxylic acid: Contains an additional carboxylic acid group at position 5, which significantly alters its chemical behavior and uses.
Uniqueness
5-Propyl-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the propyl group and carboxylic acid, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of novel pharmaceuticals and functional materials .
Eigenschaften
CAS-Nummer |
727650-38-6 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-propyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-6(7(10)11)9-4-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
BTFXASUHYSCSHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


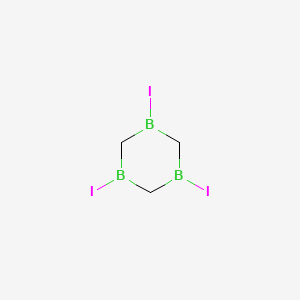
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
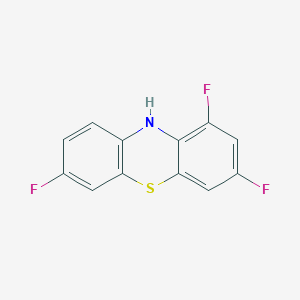
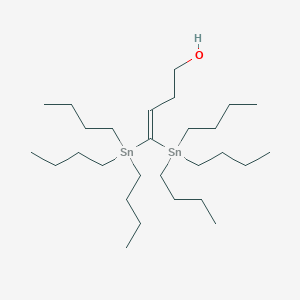
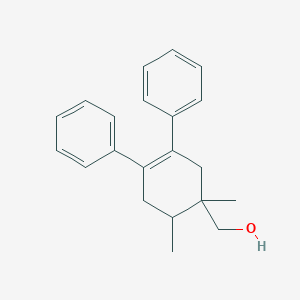
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)

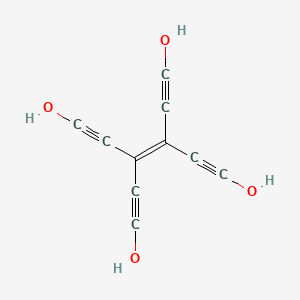
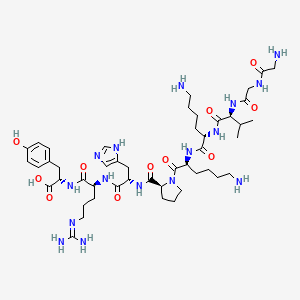
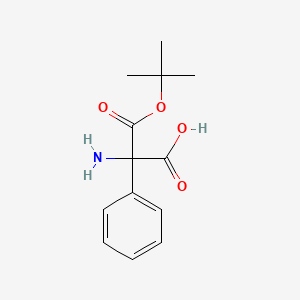
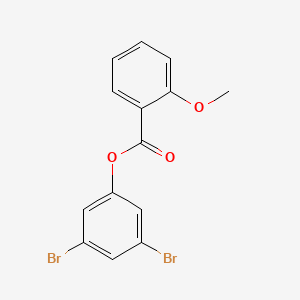
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
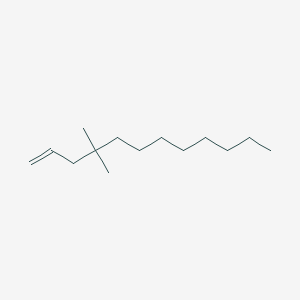
stannane](/img/structure/B14232048.png)
